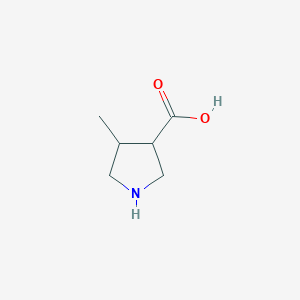

4-methylpyrrolidine-3-carboxylic Acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYSYPZJEXSTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399559 | |

| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885952-85-2 | |

| Record name | 4-methylpyrrolidine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methylpyrrolidine 3 Carboxylic Acid and Its Stereoisomers

Organocatalytic Enantioselective Michael Addition Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and the Michael addition is a cornerstone of this approach. For the synthesis of 4-methylpyrrolidine-3-carboxylic acid precursors, enantioselective Michael additions provide a direct route to establishing the critical stereocenters.

Application of 4-Alkyl-Substituted 4-Oxo-2-Enoates in Michael Additions

A concise and atom-economical method for synthesizing highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. core.ac.ukrsc.orgrsc.org This approach is particularly noteworthy as it provides access to relatively simple 5-substituted pyrrolidine-3-carboxylic acid derivatives, which were previously challenging to synthesize. core.ac.ukrsc.org The use of 4-oxo-2-enoates bearing simple 4-alkyl substitutions is a key aspect of this methodology. core.ac.ukrsc.org For instance, the reaction of methyl (E)-4-oxopent-2-enoate with nitromethane (B149229), catalyzed by a chiral organocatalyst, can furnish the corresponding Michael adduct with high enantioselectivity. This adduct is a versatile precursor to the desired pyrrolidine (B122466) ring system. The (Z)-enone, if present, can isomerize to the (E)-enone during the reaction, which then proceeds to form the product. core.ac.uk

Research has demonstrated that this method can be highly efficient. For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid was synthesized with 97% enantiomeric excess (ee) in just two steps from readily available starting materials. core.ac.ukrsc.org This is a significant improvement over previous syntheses that required more than ten steps starting from 4-hydroxy-proline. core.ac.ukrsc.org The subsequent transformation of the Michael adduct, typically involving reduction of the nitro group and the ketone, followed by cyclization, leads to the final pyrrolidine-3-carboxylic acid. core.ac.uk

Table 1: Organocatalytic Michael Addition of Nitroalkanes to 4-Alkyl-Substituted 4-Oxo-2-Enoates

| Enoate | Nitroalkane | Catalyst | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Methyl (E)-4-oxopent-2-enoate | Nitromethane | Chiral Amine | Methyl (R)-2-(2-nitroethyl)-4-oxopentanoate | 90 | 97 | core.ac.uk |

| Ethyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | Diphenylprolinol Silyl (B83357) Ether | Ethyl 2-(1-nitropropan-2-yl)-4-oxo-4-phenylbutanoate | High | >95 | dntb.gov.uanih.gov |

| tert-Butyl 4-oxohex-2-enoate | Nitromethane | Squaramide-based Catalyst | tert-Butyl 2-(2-nitroethyl)-4-oxohexanoate | High | 93-96 | researchgate.net |

Nitroalkanes as Nucleophiles in Asymmetric Synthesis

Nitroalkanes are highly effective nucleophiles in asymmetric Michael additions due to the electron-withdrawing nature of the nitro group, which acidifies the adjacent protons. acs.orgnih.gov In the synthesis of precursors for this compound, nitroalkanes like nitromethane or nitroethane add to the β-position of the α,β-unsaturated enoate. core.ac.ukrsc.orgrsc.org The resulting nitro-carbonyl compound contains the necessary functionalities for the subsequent cyclization to form the pyrrolidine ring.

The versatility of nitroalkanes allows for the introduction of various substituents at what will become the 5-position of the pyrrolidine ring. core.ac.ukrsc.org The nitro group itself is a valuable functional handle that can be reduced to an amine, which then participates in the intramolecular cyclization. nih.gov This reductive cyclization is often achieved using catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C). core.ac.uk

Novel imidazoline (B1206853) catalysts prepared from phenylalanine have been shown to effectively catalyze the enantioselective 1,4-addition of nitroalkanes to acyclic α,β-unsaturated enones, with enantioselectivities reaching up to 86% ee. acs.org Furthermore, bifunctional C2-symmetric organocatalysts derived from chiral 1,2-diaminoethanes and (S)-2-aminomethylpyrrolidine have been successfully employed in the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes, yielding products with up to 82% ee. researchgate.net These enantioenriched products serve as valuable precursors for biologically active γ-aminobutyric acid derivatives. researchgate.net

Multi-Step Synthetic Strategies from Precursor Molecules

The synthesis of this compound and its stereoisomers often involves multi-step sequences starting from readily available acyclic or cyclic precursors. researchgate.netmdpi.com These strategies are designed to build the pyrrolidine core with precise control over the stereochemistry at each newly formed chiral center.

A practical and efficient synthesis of a related compound, (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, was achieved through a four-step process without the need for intermediate purification. researchgate.net This approach highlights the potential for developing streamlined multi-step syntheses. Another strategy involves the use of a chiral auxiliary, such as an optically pure 4-phenyloxazolidinone, to direct an asymmetric Michael addition, which is a key step in the synthesis of all four stereoisomers of β-isopropyltyrosine, a constrained amino acid. researchgate.net

Asymmetric Cyclization Reactions

The formation of the pyrrolidine ring via asymmetric cyclization is a critical step in many synthetic routes to this compound. These reactions are designed to control the stereochemistry of the ring-closing process, thereby determining the final stereoisomeric form of the product.

Glycine-Derived Enamino Amide Cyclization Pathways

Glycine (B1666218) and its derivatives are versatile building blocks for the synthesis of pyrrolidine-containing compounds. nih.gov One powerful method involves the [3+2] cycloaddition of azomethine ylides derived from glycine. nih.gov These ylides can be generated from the decarboxylation of N-H or N-alkyl glycine-derived oxazolidine-5-ones. nih.gov The resulting azomethine ylide then reacts with a suitable dipolarophile to construct the pyrrolidine ring. The stereoselectivity of this cycloaddition can be controlled by the substituents on both the ylide and the dipolarophile.

For instance, the reaction of an azomethine ylide derived from glycine with a chiral acrylamide (B121943) can proceed with excellent diastereoselectivity. researchgate.net This approach allows for the stereocontrolled synthesis of highly substituted pyrrolidines.

Stereocontrol in Ring Closure Methodologies

Achieving a high degree of stereocontrol during the ring closure is paramount for the synthesis of specific stereoisomers of this compound. Various strategies have been developed to address this challenge. nih.govrsc.org

One effective method is the intramolecular nitrile anion cyclization. nih.gov In a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a key 5-exo-tet cyclization of a nitrile anion cleanly formed the pyrrolidine ring with inversion of configuration at the C-4 center. nih.gov This reaction proceeded in high yield (>95%) and excellent enantiomeric excess (94-99% ee). nih.gov The choice of the activating group for the nitrile and the base are critical for the success of this cyclization. nih.gov

Another approach involves the stereospecific and regioselective chlorination of an in situ generated aziridinium (B1262131) ion, followed by a nitrile anion cyclization. researchgate.net This method has been successfully applied to the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid. researchgate.net The stereochemical outcome of the cyclization is directed by the stereochemistry of the starting chlorohydrin, which can be prepared via a catalytic asymmetric reduction. nih.gov

Furthermore, intramolecular endo-aza-Michael additions provide a pathway to pyrrolidines, and the stereochemical outcome of these reactions is a key consideration. rsc.org The development of cascade reactions, such as a bromocycloetherification-elimination sequence, also offers stereocontrolled access to fused pyrrolidine systems. nih.govrsc.org

1,3-Dipolar Cycloaddition Approaches to Pyrrolidine Cores

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a powerful and highly convergent method for constructing the pyrrolidine ring system. rsc.orgnih.govnih.govresearchgate.netmdpi.com This approach allows for the direct formation of the five-membered ring with the potential to control the stereochemistry at multiple newly formed chiral centers. nih.govacs.orgrsc.org

The general strategy for synthesizing the this compound scaffold via this method involves the in situ generation of an azomethine ylide from an α-amino acid ester, such as a glycine ester derivative, and an aldehyde. This ylide then undergoes a cycloaddition reaction with a suitable dipolarophile, in this case, an alkyl crotonate, to introduce the methyl group at the 4-position and the carboxylic acid precursor at the 3-position of the pyrrolidine ring.

The reaction can be catalyzed by various metal salts, such as those of silver or copper, often in conjunction with chiral ligands to induce enantioselectivity. nih.govmdpi.com The choice of catalyst, ligand, and reaction conditions plays a crucial role in determining the diastereoselectivity and enantioselectivity of the cycloaddition. nih.gov For instance, the use of chiral N,O-ligands with copper(I) has been shown to be effective in achieving high enantioselectivity in related systems. mdpi.com

The stereochemical outcome of the cycloaddition is often predictable, with the reaction proceeding through either an endo or exo transition state, leading to different diastereomers. The relative stereochemistry of the substituents on the pyrrolidine ring is thus established in a single, concerted step. By selecting the appropriate chiral auxiliary or catalyst, it is possible to favor the formation of a specific stereoisomer. youtube.com

| Entry | Azomethine Ylide Precursor | Dipolarophile | Catalyst/Ligand | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (ee) | Reference |

| 1 | N-benzylglycine ethyl ester | Ethyl crotonate | AgOAc / Chiral Phosphine | Varies | Up to 99% | nih.gov |

| 2 | Sarcosine | Methyl crotonate | LiBr / DBU | High | N/A | researchgate.net |

| 3 | N-(diphenylmethylene)glycinate | Butyl crotonate | Cu(I) / Chiral Bisoxazoline | >95:5 | Up to 98% | mdpi.com |

Design of Atom-Economical Synthetic Routes

Atom economy is a fundamental principle of green chemistry that emphasizes the maximization of the incorporation of all materials used in a chemical process into the final product. nih.gov Designing synthetic routes with high atom economy is crucial for developing sustainable and efficient chemical manufacturing processes. nih.gov Methods that involve addition reactions, such as cycloadditions and conjugate additions, are inherently more atom-economical than those that rely on substitution or elimination reactions, which generate stoichiometric byproducts. core.ac.uk

An exemplary atom-economical approach to the synthesis of a substituted pyrrolidine-3-carboxylic acid has been demonstrated through an organocatalytic asymmetric Michael addition. core.ac.ukrsc.org This strategy avoids the use of protecting groups and proceeds through a cascade reaction, minimizing waste.

In a reported synthesis of 5-methylpyrrolidine-3-carboxylic acid, an organocatalyst was used to facilitate the enantioselective Michael addition of a nitroalkane to a 4-oxo-2-enoate. core.ac.uk This initial addition is followed by a reductive cyclization to afford the desired pyrrolidine ring system. This method is highly efficient, providing the product in a high enantiomeric excess in just two steps from readily available starting materials. Although this example leads to a 5-methyl substituted product, the principles can be adapted for the synthesis of the 4-methyl isomer by judicious choice of the starting enoate. Such methods are considered atom-economical as the majority of the atoms from the reactants are incorporated into the final product. core.ac.uk

| Entry | Michael Acceptor | Michael Donor | Catalyst | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| 1 | Ethyl 4-oxopent-2-enoate | Nitromethane | Chiral primary amine-thiourea | 95 (for Michael adduct) | 97 | core.ac.uk |

| 2 | Methyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | Diarylprolinol silyl ether | 92 (for Michael adduct) | 95 | rsc.org |

Stereochemical Investigations and Control in 4 Methylpyrrolidine 3 Carboxylic Acid Systems

Absolute and Relative Configuration Assignment Methodologies

Determining the precise three-dimensional structure of each stereoisomer is fundamental. The assignment of relative configuration (cis or trans) is often accomplished using proton NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments. researchgate.net NOE identifies protons that are close in space, which can differentiate between an isomer where the methyl and carboxylic acid groups are on the same side of the ring (cis) versus on opposite sides (trans). researchgate.net

The definitive assignment of absolute configuration (R or S at each stereocenter) is most reliably achieved through single-crystal X-ray crystallography. novapublishers.com This technique provides an unambiguous map of the atomic positions. nih.govresearchgate.net In cases where suitable crystals cannot be obtained, absolute configuration can be inferred through chemical correlation. If the synthesis begins with a starting material of a known absolute configuration, and the reaction pathway does not affect that stereocenter, the configuration of the product can be deduced. nih.gov For example, the absolute configuration of a pyrrolidine (B122466) derivative was confidently assigned because it was synthesized from (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. nih.gov

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The spatial arrangement of the functional groups in the different stereoisomers of 4-methylpyrrolidine-3-carboxylic acid and its derivatives has a profound impact on their biological activity. nih.gov The chirality of a molecule dictates how it fits into the binding sites of chiral biological macromolecules like enzymes and receptors. nih.gov

Research on related pyrrolidine-3-carboxylic acid derivatives has demonstrated this principle clearly. For a series of compounds designed as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-3,4-disubstituted isomers showed potent activity, whereas the corresponding trans isomers were less effective. nih.gov This indicates a strict stereochemical requirement for receptor binding and activation. Similarly, the specific orientation of a methyl group on the pyrrolidine ring can dramatically alter a compound's pharmacological profile, for instance, determining whether it acts as a pure antagonist at the estrogen receptor α. nih.gov In some cases, only one of the possible stereoisomers exhibits the desired biological effect, while the others are inactive. researchgate.netnih.gov This stereoselectivity is often attributed to specific interactions that are only possible with the correct three-dimensional geometry, or to stereoselective transport mechanisms into cells. nih.gov

Table 2: Impact of Stereochemistry on the Biological Activity of Pyrrolidine-3-Carboxylic Acid Derivatives

| Target/Application | Stereochemical Feature | Observed Effect | Reference |

|---|---|---|---|

| PPARα/γ Agonists | cis vs. trans configuration | The cis-configuration of substituents at positions 3 and 4 was preferred over the trans orientation for potent dual agonism. | nih.gov |

| Estrogen Receptor α (ERα) | R vs. S configuration at C3 | The orientation of a 3-R-methylpyrrolidine group was responsible for pure antagonist activity. | nih.gov |

| Antimalarial Activity | (5S, αS) vs. other isomers | Only the natural (5S, αS) configuration of 3-Br-acivicin isomers displayed significant antiplasmodial activity. | nih.gov |

| α2-δ Ligands | Relative stereochemistry | Stereochemistry was found to be critical for binding affinity to the α2-δ subunit of voltage-gated calcium channels. | researchgate.net |

Chiral Pool Synthesis Strategies for Enantiomerically Enriched Compounds

Chiral pool synthesis is a powerful strategy to obtain enantiomerically pure compounds by using naturally occurring chiral molecules as starting materials. nih.gov This approach leverages the stereocenters already present in abundant natural products like amino acids, carbohydrates, or terpenes. nih.gov

For the synthesis of substituted pyrrolidine-3-carboxylic acids, derivatives of the amino acid proline, such as 4-hydroxyproline, are common chiral pool starting materials. core.ac.ukunibo.it For example, (3R,5R)-5-methylpyrrolidine-3-carboxylic acid was synthesized in a multi-step process starting from 4-hydroxy-L-proline. core.ac.uk The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions, allowing for the construction of the target molecule with a defined absolute configuration. This method avoids the need for chiral resolution or complex asymmetric catalysis in later stages.

Strategies for Homochiral Derivative Preparation

The preparation of homochiral derivatives—compounds consisting of a single stereoisomer—is essential for pharmacological studies. Asymmetric synthesis provides a direct route to these molecules. One effective method is the use of asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net In this strategy, an achiral alkene can react with an azomethine ylide bearing a removable chiral auxiliary. The auxiliary directs the cycloaddition to proceed with high diastereoselectivity, leading to a pyrrolidine ring with a specific and controlled stereochemistry. The auxiliary can then be cleaved to afford the enantiopure product. researchgate.net

Another key strategy is the stereospecific cyclization of a carefully designed acyclic precursor. For instance, a nitrile anion cyclization can proceed via a mechanism that results in a clean inversion of configuration at one of the forming stereocenters, affording a trisubstituted chiral pyrrolidine with high enantiomeric purity (>95% ee). researchgate.net Such stereocontrolled methods are vital for producing key chiral building blocks used in the synthesis of more complex, biologically active compounds. researchgate.netelsevier.com

Structural Elucidation and Conformational Analysis of 4 Methylpyrrolidine 3 Carboxylic Acid

X-ray Crystallographic Analysis of 4-Methylpyrrolidine-3-Carboxylic Acid and its Derivatives

Determination of Solid-State Structures

The solid-state structure of a molecule is defined by its bond lengths, bond angles, and torsion angles. For this compound, the key structural features would be the geometry of the pyrrolidine (B122466) ring and the relative orientation of the methyl and carboxylic acid substituents. In the solid state, the carboxylic acid group is expected to be involved in strong hydrogen bonding, often leading to the formation of dimers. spectroscopyonline.com The pyrrolidine ring itself is not planar and adopts a puckered conformation to relieve steric strain. The two most common puckered conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two atoms are on opposite sides of the plane of the other three). For proline, a closely related structure, the Cγ-exo and Cγ-endo envelope conformers are predominant. researchgate.net The presence of a methyl group at the C4 position is known to influence and even lock the ring into a specific conformation. nih.gov For L-prolines, a trans-4-tert-butyl group strongly favors an endo pucker, while a cis-4-tert-butyl group leads to an exo pucker. researchgate.net By analogy, the stereochemistry of the methyl group in this compound will dictate the preferred ring pucker in the solid state.

Table 1: Representative Crystallographic Data for a Substituted Pyrrolidine Derivative (Illustrative)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.112(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 983.4(4) |

| Z | 4 |

Note: This table is illustrative and based on data for a generic substituted pyrrolidine to demonstrate typical crystallographic parameters. Specific values for this compound would require experimental determination.

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic techniques are indispensable for the structural elucidation of molecules in both solid and solution states. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for characterizing this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. spectroscopyonline.com The C=O stretching vibration of the carboxylic acid would typically appear as a strong band between 1700 and 1725 cm⁻¹. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring is expected to be observed in the region of 3300-3500 cm⁻¹, although it may be broad and overlap with the O-H stretch. C-H stretching vibrations of the methyl and methylene (B1212753) groups will be present in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the pyrrolidine ring typically appears in the 1000-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the pyrrolidine ring, the methyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the pyrrolidine ring protons would be highly dependent on their stereochemical environment and the ring's conformation. The methyl group would likely appear as a doublet, coupled to the adjacent proton on the ring. The carboxylic acid proton is often a broad singlet and may exchange with residual water in the solvent.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum, typically in the range of 170-180 ppm. The carbons of the pyrrolidine ring would resonate in the aliphatic region, with their specific chemical shifts being sensitive to the ring pucker and the substituent effects of the methyl and carboxylic acid groups. The methyl carbon would appear at a higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~175 |

| C2-H | ~3.0 - 3.5 | ~50 - 55 |

| C3-H | ~2.8 - 3.2 | ~45 - 50 |

| C4-H | ~2.0 - 2.5 | ~35 - 40 |

| C5-H | ~3.0 - 3.5 | ~50 - 55 |

| CH₃ | ~1.0 - 1.2 (d) | ~15 - 20 |

| N-H | ~8.0 - 12.0 (br s) | - |

| COOH | ~10.0 - 13.0 (br s) | - |

Note: These are estimated chemical shift ranges based on analogous structures. Actual values can vary depending on the solvent and stereochemistry.

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The two principal puckering modes are the envelope and twist conformations. For 4-substituted prolines, the substituents have a profound effect on the conformational equilibrium of the ring. acs.org

The conformational dynamics of the pyrrolidine ring can be investigated using variable-temperature NMR spectroscopy. Changes in the chemical shifts and coupling constants of the ring protons with temperature can provide information about the energetic barriers to ring inversion and the relative populations of the different conformers. nih.gov In the solid state, while the molecule is more constrained, dynamic disorder in the form of ring inversions can still occur and can be studied using solid-state NMR techniques. nih.gov

Computational Chemistry and Molecular Modeling Studies of 4 Methylpyrrolidine 3 Carboxylic Acid

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract map of its key interaction points. nih.gov The development of such a model for 4-methylpyrrolidine-3-carboxylic acid and its derivatives is crucial for designing new, more potent, and selective ligands.

The core structure of this compound presents several key features that can be mapped in a pharmacophore model. These features are derived from its structural and electronic properties and are essential for molecular recognition by a target receptor or enzyme. Based on its structure, the following pharmacophoric features can be identified:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the carboxylic acid group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor (HBD): The hydroxyl proton of the carboxylic acid group acts as a hydrogen bond donor.

Negative Ionizable Area (NIA): At physiological pH, the carboxylic acid group will be deprotonated, forming a carboxylate anion, which can engage in ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket.

Hydrophobic Feature (HY): The methyl group at the 4-position introduces a distinct hydrophobic characteristic. The stereochemistry of this group is critical, as its spatial orientation can either facilitate favorable hydrophobic interactions or cause steric clashes within a binding site.

Positive Ionizable Area (PIA): The secondary amine in the pyrrolidine (B122466) ring can be protonated, acting as a positively charged feature capable of forming hydrogen bonds or ionic interactions.

Ligand design principles based on this pharmacophore would involve modifying the core structure to optimize these interactions. For instance, in the design of endothelin (ET) receptor antagonists based on a pyrrolidine-3-carboxylic acid scaffold, modifications to substituents on the pyrrolidine ring were shown to dramatically influence receptor specificity and affinity. nih.gov Applying this principle, altering the alkyl group at the 4-position or adding substituents at other positions on the pyrrolidine ring could be explored to enhance binding to a desired target. The goal is to create new chemical entities that match the pharmacophore map of a target while possessing different structural scaffolds to improve properties like novelty and patentability. nih.gov

| Pharmacophore Feature | Contributing Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxylic Acid (C=O) | Hydrogen Bonding |

| Hydrogen Bond Donor (HBD) | Carboxylic Acid (-OH) | Hydrogen Bonding |

| Negative Ionizable Area (NIA) | Carboxylate (-COO⁻) | Ionic Interaction / Salt Bridge |

| Positive Ionizable Area (PIA) | Pyrrolidine Nitrogen (-NH₂⁺-) | Ionic Interaction / Hydrogen Bonding |

| Hydrophobic Feature (HY) | Methyl Group (-CH₃) | van der Waals / Hydrophobic Interaction |

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This technique is instrumental in virtual screening and hit identification, as it can rapidly assess the binding potential of thousands of compounds against a known target structure. researchgate.net For this compound, docking simulations can be used to hypothesize potential biological targets and understand the specific atomic-level interactions that stabilize the ligand-receptor complex.

While specific docking studies for this compound are not widely published, the process can be illustrated by considering a plausible target. Given that related pyrrolidine carboxylic acids have shown activity as endothelin receptor antagonists nih.gov and as analogues of neurotransmitters like GABA researchgate.net, a hypothetical docking study could be performed against a target such as the GABA transporter (GAT1).

The simulation would involve preparing the 3D structure of both the ligand and the protein target. The ligand's geometry would be optimized to find its lowest energy conformation. The docking algorithm would then systematically explore various orientations and conformations of the ligand within the defined binding site of the protein, scoring each pose based on a force field that estimates the binding affinity (often expressed in kcal/mol).

Key outputs of a docking simulation include:

Binding Energy/Score: A negative value indicating the predicted free energy of binding. More negative values suggest stronger binding.

Binding Pose: The predicted 3D orientation of the ligand in the active site.

Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. For example, the carboxylate of the ligand might form a salt bridge with a lysine residue, while the methyl group could fit into a hydrophobic pocket lined with leucine (B10760876) and valine residues.

These predictions allow researchers to prioritize compounds for experimental testing and provide a structural basis for further lead optimization. mdpi.comresearchgate.net

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | Indicates a favorable and stable binding interaction. |

| Key Amino Acid Interactions | Salt bridge with Lysine-102 | Strong ionic interaction with the ligand's carboxylate group. |

| Hydrogen bond with Serine-254 | Interaction with the ligand's pyrrolidine nitrogen. | |

| Hydrophobic contact with Valine-120 | Interaction with the ligand's methyl group, anchoring it in a non-polar pocket. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanisms

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. frontiersin.org MD simulations are crucial for conformational sampling (exploring the different shapes a molecule can adopt) and for validating the stability of a docked pose by observing its behavior in a simulated physiological environment. mdpi.com

Conformational Sampling: For a flexible molecule like this compound, MD simulations can reveal the accessible conformations of the pyrrolidine ring (which can adopt "envelope" or "twist" puckers) and the relative orientations of the methyl and carboxylic acid substituents. Understanding the conformational landscape is vital because a molecule must adopt a specific, low-energy conformation (the "bioactive conformation") to bind effectively to its target. researchgate.net The simulation tracks the trajectory of each atom over time, allowing for the calculation of the relative populations of different conformers.

Binding Mechanisms and Stability: When applied to a ligand-protein complex obtained from docking, an MD simulation can assess the stability of the predicted binding pose. The complex is solvated in a water box with ions to mimic physiological conditions, and the system's evolution is simulated for nanoseconds or longer. mdpi.com Key analyses performed on the simulation trajectory include:

Root Mean Square Deviation (RMSD): Calculated for the ligand and protein backbone to assess stability. A low, stable RMSD value over time suggests the complex is not drifting or undergoing major structural changes and the binding is stable.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation, confirming which interactions are most persistent and important for binding.

These simulations provide a more realistic and detailed understanding of the binding event, validating docking predictions and offering mechanistic insights that can guide further drug design efforts. frontiersin.orgmdpi.com

| Analysis Type | Purpose | Example Interpretation |

|---|---|---|

| RMSD Plot | Assess the overall stability of the ligand-protein complex. | A plateauing RMSD value below 3 Å indicates a stable binding pose. |

| RMSF Plot | Identify flexible regions of the protein upon ligand binding. | High RMSF in a loop near the binding site may indicate induced fit. |

| Hydrogen Bond Analysis | Quantify the stability of specific hydrogen bonds over time. | A bond present >80% of the simulation time is considered critical for binding. |

| Conformational Analysis | Explore the accessible shapes of the ligand. | Determines the dominant low-energy conformers in solution. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the electronic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution, orbital energies, and other electronic descriptors. For this compound, these calculations can profile its intrinsic reactivity and physicochemical properties. nih.gov

Key parameters obtained from quantum chemical calculations include:

Optimized Molecular Geometry: Provides the most stable 3D structure of the molecule in the gas phase, including precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions indicate electron-poor areas (positive potential), susceptible to nucleophilic attack. The MEP map for this compound would highlight the negative potential around the carboxylic oxygen atoms.

Mulliken Atomic Charges: These calculations assign a partial charge to each atom in the molecule, quantifying the electron distribution and identifying polar bonds. researchgate.net

These theoretical calculations provide a detailed electronic profile, helping to predict the molecule's behavior in chemical reactions and biological interactions. nih.govnih.gov

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 2.5 Debye | Reflects the molecule's overall polarity. |

| Mulliken Charge on Carbonyl Oxygen | -0.55 e | Quantifies the high electron density, confirming it as a site for H-bonding. |

Biological and Pharmacological Research Endeavors Involving 4 Methylpyrrolidine 3 Carboxylic Acid Scaffolds

Exploration of Mechanisms of Action in Diverse Biological Systems

Derivatives built upon the pyrrolidine-3-carboxylic acid framework have been investigated for several mechanisms of action. A significant area of research involves their function as inhibitors of protein-protein interactions. For instance, spiro-oxindole derivatives incorporating a pyrrolidine (B122466) ring have been developed as potent inhibitors of the murine double minute 2 (MDM2)-p53 interaction. acs.orgnih.gov These small molecules are designed to fit into the p53-binding pocket of MDM2, thereby disrupting the interaction and liberating the p53 tumor suppressor protein to trigger cell cycle arrest and apoptosis in cancer cells. nih.gov

Another explored mechanism is receptor antagonism. Pyrrolidine-3-carboxylic acid derivatives have been the basis for potent and selective endothelin receptor-A (ETA) antagonists. nih.gov By modifying substituents on the pyrrolidine ring, researchers have been able to achieve high binding affinity for the ETA receptor with significant selectivity over the ETB receptor. nih.gov Furthermore, modifications to the pyrrolidine scaffold, such as the introduction of an imidazole (B134444) group, have led to the discovery of potent and highly selective histamine (B1213489) H3 receptor agonists. nih.gov

Enzyme Inhibition Potentials

The pyrrolidine-3-carboxylic acid scaffold has been a fruitful starting point for designing various enzyme inhibitors.

Aldose reductase (also known as AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. openmedicinalchemistryjournal.com Under hyperglycemic conditions, this pathway's overactivation is implicated in the pathogenesis of long-term diabetic complications. openmedicinalchemistryjournal.com Consequently, the inhibition of aldose reductase is a key therapeutic strategy. Carboxylic acid derivatives are a major class of aldose reductase inhibitors (ARIs). openmedicinalchemistryjournal.comnih.gov These inhibitors typically possess an acidic moiety that interacts with an "anion binding pocket" in the enzyme's active site. nih.gov While direct studies on 4-methylpyrrolidine-3-carboxylic acid as an ARI are not prominent, the general structural features of carboxylic acid-containing ARIs like Zopolrestat and Epalrestat suggest that the pyrrolidine-3-carboxylic acid framework is a relevant scaffold for designing new inhibitors for this enzyme target. openmedicinalchemistryjournal.comnih.gov The effectiveness of these inhibitors is often linked to their ability to bind to the active site and prevent the reduction of glucose. nih.gov

Beyond aldose reductase, derivatives of the pyrrolidine-3-carboxylic acid scaffold have been explored as inhibitors of other enzymes.

Murine Double Minute 2 (MDM2): As mentioned, spiro-pyrrolidine derivatives are potent MDM2 inhibitors. MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for degradation. nih.gov By blocking this activity, these inhibitors effectively stabilize p53, representing a promising anticancer mechanism. acs.orgnih.gov

Phosphodiesterase 5 (PDE5): Research into 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives has shown that this scaffold can yield potent and selective inhibitors of phosphodiesterase 5 (PDE5). mdpi.com

Dihydrofolate Reductase (DHFR): In a study involving N-ethyl-N-methyl benzenesulfonamides, a derivative featuring a 5-amino-3-cyano-2-oxopyrrolidine core was identified, and docking studies suggested its antiproliferative activity could be attributed to binding with dihydrofolate reductase (DHFR). nih.gov

Receptor Agonist Activities and Selectivity Profiling

The pyrrolidine scaffold is also integral to the development of receptor agonists, with modifications guiding selectivity and potency.

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that play crucial roles in regulating lipid and glucose metabolism. nih.govnih.gov There are three main isoforms: PPARα, PPARγ, and PPARδ. nih.gov Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been identified as potent dual agonists for both PPARα and PPARγ. nih.gov These compounds are of interest for treating type 2 diabetes as they can address both dyslipidemia and hyperglycemia. nih.gov

Structure-activity relationship (SAR) studies revealed several key insights: the cis-configuration of the substituents at positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation for optimal activity. nih.gov Specifically, cis-3R,4S-configured compounds demonstrated potent dual agonism. nih.gov The oxybenzyl pyrrolidine acid series provided the best balance of PPARα/γ functional activities. nih.gov

| Compound | Target | Activity | EC₅₀ (nM) | Reference |

| (3R,4S)-4-(4-((2-(2-chlorobenzoyl)amino)ethoxy)benzyl)-1-(propylcarbamoyl)pyrrolidine-3-carboxylic acid | PPARα | Agonist | 5 | nih.gov |

| (3R,4S)-4-(4-((2-(2-chlorobenzoyl)amino)ethoxy)benzyl)-1-(propylcarbamoyl)pyrrolidine-3-carboxylic acid | PPARγ | Agonist | 90 | nih.gov |

Antiproliferative and Anticancer Research Applications

The this compound scaffold is a recurring motif in the design of novel antiproliferative and anticancer agents. Researchers have synthesized and evaluated numerous derivatives against various human cancer cell lines.

One study detailed the synthesis of a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives, which were tested for their in vitro anticancer activity against human A549 lung cancer cells. mdpi.com The results showed that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the structure significantly enhanced anticancer activity compared to the parent compound and the standard drug cytarabine. mdpi.comresearchgate.net

Another line of research focused on spiro[pyrrolidine-3,3-oxindoles], which were found to induce apoptotic cell death in the human breast cancer cell line MCF-7 at low micromolar concentrations. nih.gov Further investigation into spiro-pyrrolidine derivatives as MDM2 inhibitors revealed potent cell growth inhibition in cancer cell lines with wild-type p53, such as SJSA-1 (osteosarcoma) and RS4;11 (acute leukemia). acs.orgnih.gov For example, compound 60 (AA-115/APG-115) from this class showed exceptional potency with IC₅₀ values in the nanomolar range and has advanced to clinical trials. nih.gov

The table below summarizes the antiproliferative activity of selected compounds based on the pyrrolidine-3-carboxylic acid scaffold.

| Derivative Class | Compound Example | Cancer Cell Line | Activity (IC₅₀ / % Viability) | Reference |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | with 1,3,4-oxadiazolethione ring | A549 (Lung) | 28.0% Viability @ 100 µM | mdpi.comresearchgate.net |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivative | with 4-aminotriazolethione ring | A549 (Lung) | 29.6% Viability @ 100 µM | mdpi.comresearchgate.net |

| Spiro[pyrrolidine-3,3-oxindole] | Compound 38i | MCF-7 (Breast) | EC₅₀ = 3.53 µM | nih.gov |

| Spiro-pyrrolidine MDM2 Inhibitor | Compound 33 | SJSA-1 (Osteosarcoma) | IC₅₀ = 0.15 µM | acs.orgnih.gov |

| Spiro-pyrrolidine MDM2 Inhibitor | Compound 60 (AA-115/APG-115) | RS4;11 (Leukemia) | IC₅₀ = 38 nM | acs.org |

| Spiro-pyrrolidine MDM2 Inhibitor | Compound 60 (AA-115/APG-115) | LNCaP (Prostate) | IC₅₀ = 18 nM | acs.org |

| Spiro-pyrrolidine MDM2 Inhibitor | Compound 60 (AA-115/APG-115) | HCT116 (Colon) | IC₅₀ = 104 nM | acs.org |

MDM2-p53 Pathway Modulation Studies

The interaction between the p53 tumor suppressor and its primary negative regulator, MDM2, is a critical checkpoint in cellular homeostasis and a major focus in cancer therapy. d-nb.infonih.gov Disruption of this interaction can reactivate p53, leading to the suppression of tumor growth. Research has identified pyrrolidine-based scaffolds as effective frameworks for designing potent inhibitors of the MDM2-p53 interaction. researchgate.netmdpi.com

In the design of these inhibitors, the pyrrolidine scaffold serves as a rigid core to orient key substituents that mimic the binding of p53 to MDM2. Studies have shown that incorporating a carboxylic acid group, such as in derivatives of pyrrolidine-3-carboxylic acid, can lead to high binding affinities. researchgate.netmdpi.com For instance, certain spiro[pyrrolidine-3,3′-oxindoles] containing heteroaromatic rings with carboxylic acid substituents demonstrated potent binding to MDM2, with Kᵢ values ranging from 1 to 3 nM. researchgate.netmdpi.com

The activation of the p53 pathway by these compounds has been confirmed through pharmacodynamic experiments. For example, oral administration of a potent pyrrolidine-based MDM2 inhibitor in mice bearing SJSA-1 xenograft tumors led to a strong and persistent activation of p53. This was evidenced by the upregulation of p53 target proteins, including MDM2 and p21, and the induction of apoptosis, as shown by the cleavage of PARP and caspase-3. researchgate.netmdpi.com

Cellular Growth Inhibition Investigations

Consistent with their mechanism of action as MDM2-p53 pathway modulators, pyrrolidine-based compounds have demonstrated potent cellular growth inhibition in cancer cell lines that retain wild-type p53. researchgate.netmdpi.com The inhibitory activity is often measured by the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Derivatives incorporating the pyrrolidine scaffold have achieved impressive potency. For example, compound 60 (a complex spiro-pyrrolidine derivative) showed IC₅₀ values of 38 nM in the RS4;11 acute leukemia cell line, 18 nM in the LNCaP prostate cancer cell line, and 104 nM in the HCT116 colon cancer cell line. researchgate.netmdpi.com In the SJSA-1 osteosarcoma cell line, which has wild-type p53 and amplified MDM2, compounds 59 and 60 displayed potent cell growth inhibition with IC₅₀ values of 70 nM and 60 nM, respectively. researchgate.netmdpi.com

However, it has been noted that while direct carboxylic acid substituents can enhance binding affinity to the MDM2 protein, they may sometimes lead to weaker cellular activity. This is likely due to the decreased cell permeability caused by the negatively charged acid group at physiological pH. researchgate.netmdpi.com Despite this, further chemical modifications to the scaffold have successfully yielded compounds with both high binding affinity and potent cellular growth inhibitory activity. researchgate.netmdpi.com

Table 1: Cellular Growth Inhibition (IC₅₀) of select MDM2 Inhibitors with a Pyrrolidine Scaffold

| Compound | Cell Line | Tumor Type | p53 Status | IC₅₀ (nM) | Reference |

|---|---|---|---|---|---|

| Compound 60 | RS4;11 | Acute Leukemia | Wild-Type | 38 | researchgate.net |

| Compound 60 | LNCaP | Prostate Cancer | Wild-Type | 18 | researchgate.net |

| Compound 60 | HCT116 | Colon Cancer | Wild-Type | 104 | researchgate.net |

| Compound 59 | SJSA-1 | Osteosarcoma | Wild-Type | 70 | researchgate.net |

| Compound 60 | SJSA-1 | Osteosarcoma | Wild-Type | 60 | researchgate.net |

Antimicrobial and Antifungal Efficacy Evaluations

The structural features of the this compound scaffold have also prompted investigations into its potential as a core for developing antimicrobial and antifungal agents.

Activity against Bacterial Strains (e.g., Staphylococcus aureus)

The pyrrolidine ring is a component of various antibacterial agents. Research into quinolone-carboxylic acids, a major class of antibiotics, has incorporated this scaffold to enhance activity. One study synthesized a series of 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids and tested their antibacterial efficacy. nih.gov

Within this series, the compound 7-(trans-3-Amino-4-methyl-1-pyrrolidinyl)-1-cyclopropyl-1,4-dihydro-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid (21), which contains the specific trans-4-methyl-pyrrolidinyl moiety, demonstrated highly potent antibacterial activity. nih.gov It was effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including the often-difficult-to-treat Pseudomonas aeruginosa. nih.gov Other research has explored different pyrrolidine derivatives, such as 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid, which showed activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov These findings underscore the utility of the substituted pyrrolidine scaffold in the design of novel antibacterial agents. nih.govresearchgate.net

Table 2: Antibacterial Activity of a 4-Methyl-Pyrrolidinyl Containing Quinolone

| Compound | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| Compound 21 | Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa | Highly potent | nih.gov |

Antifungal Activity (e.g., Candida albicans)

The development of new antifungal agents is critical, particularly with the rise of resistant fungal strains like Candida albicans. The pyrrolidine scaffold has been explored in this context as well. In one study, a series of pyrrolidine derivatives were synthesized and evaluated for their antifungal properties. nih.gov

A standout from this research was compound 44 , a pyrrolidine derivative containing OCF₃ and 2-Cl substitutions, which proved to be the most active compound against C. albicans, exhibiting a MIC value of 4 μg/mL. nih.gov Notably, this compound also retained its inhibitory activity against pathogenic strains of C. albicans that were resistant to fluconazole, a common antifungal medication. nih.gov Furthermore, at concentrations of 32 μg/mL and 64 μg/mL, compound 44 was found to reduce the formation of filaments and biofilms by 25%, which are key virulence factors for C. albicans. nih.gov

Table 3: Antifungal Activity of a Pyrrolidine Derivative

| Compound | Target Organism | MIC (μg/mL) | Additional Activity | Reference |

|---|---|---|---|---|

| Compound 44 | Candida albicans | 4 | Active against fluconazole-resistant strains; reduces biofilm formation | nih.gov |

Central Nervous System Activity Investigations

Derivatives containing the pyrrolidine ring are well-represented among centrally active agents, including a class of synthetic cathinones known as α-pyrrolidinophenones.

Modulation of Locomotor Activity

Several studies have demonstrated that compounds featuring a pyrrolidine ring can significantly modulate locomotor activity, typically producing a stimulant effect. This is often attributed to their action as potent inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters in the brain. researchgate.netnih.gov

For example, α-pyrrolidinovalerophenone (α-PVP) and its analogs, PV8 and PV9, have been shown to stimulate locomotor activity in mice in a dose-dependent manner. d-nb.inforesearchgate.net Similarly, other α-pyrrolidinophenones like 3,4-methylenedioxypyrovalerone (MDPV), α-pyrrolidinobutyrophenone (α-PBP), and α-pyrrolidinopropiophenone (α-PPP) all produce significant increases in locomotor activity in rodents. researchgate.net The psychomotor stimulation is primarily driven by the enhancement of dopaminergic neurotransmission. d-nb.inforesearchgate.net In one study, the stimulant effects of α-PVP on locomotor activity were blocked by a D1-dopamine receptor antagonist, confirming the role of this pathway. nih.gov Research on a novel phenylpyrrolidine derivative also showed it increased total locomotor activity and reduced freezing time in rats following an experimental ischemic stroke, suggesting potential therapeutic applications in post-stroke recovery. mdpi.com

Table 4: Effect of Pyrrolidine Derivatives on Locomotor Activity

| Compound Class / Derivative | Animal Model | Observed Effect on Locomotor Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| α-PVP, PV8, PV9 | Mice | Stimulation / Increase | Dopamine and norepinephrine reuptake inhibition | researchgate.net, d-nb.info |

| MDPV, α-PVP, α-PBP, α-PPP | Rodents | Significant Increase | Catecholamine-selective transporter blocker | researchgate.net |

| Phenylpyrrolidine derivative | Rats (post-stroke model) | Increase | Not specified | mdpi.com |

Metabolic Regulation and Related Disorders

Derivatives of the 4-pyrrolidine-3-carboxylic acid framework have shown promise in addressing metabolic dysregulation, a hallmark of conditions such as type 2 diabetes and dyslipidemia. The therapeutic potential of these compounds lies in their ability to act as dual agonists for PPARα and PPARγ, thereby simultaneously influencing multiple aspects of metabolic control.

Glucose Metabolism Restoration

Research into 4-benzylpyrrolidine-3-carboxylic acid derivatives has revealed their capacity to restore glucose metabolism. researchgate.net Specifically, compounds with a cis-3R,4S configuration have been identified as potent dual agonists of both PPARα and PPARγ. researchgate.net This dual agonism is a key mechanism for improving insulin (B600854) sensitivity and enhancing glucose uptake and utilization, thereby helping to normalize blood glucose levels.

One notable compound from this series, an N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog, demonstrated significant efficacy in lowering fasting glucose levels in diabetic db/db mice. nih.gov This animal model is widely used to study type 2 diabetes, suggesting the potential of this class of compounds in a therapeutic setting. The activity of these compounds is attributed to their ability to activate PPARγ, which plays a central role in adipocyte differentiation and glucose metabolism.

Table 1: Effect of 4-Pyrrolidine-3-Carboxylic Acid Derivatives on Glucose Metabolism

| Compound Class | Specific Analog | Mechanism of Action | Observed Effect on Glucose Metabolism | Animal Model |

| cis-3R,4S-4-Benzylpyrrolidine-3-carboxylic acid derivatives | N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog (4i) | Potent dual PPARα/γ agonist | Efficacious in lowering fasting glucose | Diabetic db/db mice |

Data derived from studies on pyrrolidine acid analogs as dual PPARα/γ agonists. nih.gov

Amelioration of Dyslipidaemia

In addition to their effects on glucose metabolism, 4-pyrrolidine-3-carboxylic acid derivatives have been shown to ameliorate dyslipidemia, a condition characterized by an abnormal amount of lipids in the blood. researchgate.net The dual activation of PPARα and PPARγ by these compounds contributes to their lipid-lowering effects. PPARα activation is known to increase the catabolism of fatty acids and reduce the levels of triglycerides.

The same N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog that was effective in lowering blood glucose also demonstrated a significant reduction in triglyceride levels in diabetic db/db mice. nih.gov This finding highlights the dual benefit of these compounds in managing the interconnected pathologies of hyperglycemia and dyslipidemia often observed in metabolic syndrome and type 2 diabetes. The ability of a single compound to address both aspects of metabolic dysregulation represents a promising therapeutic strategy.

Table 2: Effect of 4-Pyrrolidine-3-Carboxylic Acid Derivatives on Lipid Metabolism

| Compound Class | Specific Analog | Mechanism of Action | Observed Effect on Lipid Metabolism | Animal Model |

| cis-3R,4S-4-Benzylpyrrolidine-3-carboxylic acid derivatives | N-4-trifluoromethyl-pyrimidinyl pyrrolidine acid analog (4i) | Potent dual PPARα/γ agonist | Efficacious in lowering triglyceride levels | Diabetic db/db mice |

Data derived from studies on pyrrolidine acid analogs as dual PPARα/γ agonists. nih.gov

Catalytic Applications and Roles in Organic Transformations of 4 Methylpyrrolidine 3 Carboxylic Acid

Use as an Organocatalyst in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful and sustainable alternative to traditional metal-based catalysis. nih.govusm.edu Pyrrolidine (B122466) derivatives, in particular, have been extensively developed as highly effective organocatalysts for a wide range of asymmetric transformations. dntb.gov.uamdpi.comrsc.org The strategic placement of a methyl group at the 4-position and a carboxylic acid at the 3-position of the pyrrolidine ring, as in 4-methylpyrrolidine-3-carboxylic acid, influences the catalyst's solubility, steric environment, and electronic properties, thereby impacting its reactivity and selectivity. usm.edu

Diastereoselective and Enantioselective Reactions

The chiral nature of this compound makes it an effective catalyst for reactions that require precise control over the three-dimensional arrangement of atoms. In asymmetric synthesis, the goal is to produce a specific stereoisomer of a product, a critical consideration in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov Pyrrolidine-based catalysts are adept at creating stereogenic centers with high fidelity.

Research has demonstrated that substituted pyrrolidines can achieve high levels of diastereoselectivity and enantioselectivity in various carbon-carbon bond-forming reactions. For instance, the use of chiral pyrrolidine organocatalysts in [4+2] cycloadditions has been shown to produce cycloadducts with high diastereomeric ratios (up to 15:1 dr) and enantiomeric excesses (up to 94% ee). acs.org Copper-promoted intramolecular aminooxygenation of certain alkenes using pyrrolidine derivatives can lead to the formation of 2,5-cis-pyrrolidines with excellent diastereoselectivity (>20:1). nih.gov These examples underscore the capacity of the substituted pyrrolidine framework to direct the stereochemical outcome of a reaction.

Michael Addition Catalysis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis for forming carbon-carbon bonds. nih.gov Organocatalytic asymmetric Michael additions have been extensively studied, with pyrrolidine-based catalysts showing exceptional efficacy. nih.govnih.gov

Specifically, research has focused on the synthesis of pyrrolidine-3-carboxylic acid derivatives through organocatalytic enantioselective Michael additions. rsc.orgsemanticscholar.org One notable study developed a concise, two-step method to produce highly enantiomerically enriched (3R,5R)-5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess (ee). semanticscholar.org This was achieved through the Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, catalyzed by a chiral organocatalyst. rsc.orgsemanticscholar.org The resulting products are valuable precursors for other complex molecules. nih.gov

The table below summarizes the results of organocatalytic Michael additions leading to substituted pyrrolidine derivatives, highlighting the high yields and enantioselectivities achieved.

| Catalyst Type | Reaction | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Pyrrolidine-Camphor Derivative | Michael addition of α,α-disubstituted aldehydes to β-nitroalkenes | Quaternary carbon-bearing aldehydes | up to 99% | up to 95% | researchgate.net |

| (S)-2-(morpholinomethyl)pyrrolidine | Michael addition of unmodified aldehydes to nitro olefins | γ-formyl nitro compounds | up to 96% | up to 80% | researchgate.net |

| Chiral Squaramide | Michael addition of 1,3-dicarbonyl compounds to aliphatic nitroalkenes | γ-nitro carboxylic derivatives | High | up to 97:3 e.r. | rsc.org |

| Organocatalyst F (not specified) | Michael addition of 4-oxo-2-enoates with nitroalkanes | (3R,5R)-5-methylpyrrolidine-3-carboxylic acid | 90% (over 2 steps) | 97% | semanticscholar.org |

Aldol (B89426) Reaction Catalysis

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl product. wikipedia.orglibretexts.org The development of catalytic, asymmetric aldol reactions has been a major focus in organic chemistry. masterorganicchemistry.com Pyrrolidine and its derivatives, such as L-proline, are well-known organocatalysts for direct asymmetric aldol reactions. usm.edumasterorganicchemistry.com

While specific studies detailing the use of this compound as a direct catalyst for aldol reactions are less common in the provided literature, the general principle is well-established for the pyrrolidine scaffold. usm.edu These catalysts operate through an enamine-based mechanism. masterorganicchemistry.com The pyrrolidine nitrogen forms an enamine with a ketone or aldehyde donor, which then attacks an aldehyde acceptor. The chirality of the pyrrolidine catalyst dictates the stereochemical outcome of the reaction. Research into proline analogues aims to improve upon issues like low solubility in organic solvents, which can limit reactivity and require high catalyst loadings. usm.edu The structural modifications in this compound could potentially offer advantages in solubility and catalytic efficiency in aldol-type transformations.

Enabling Cleaner and More Sustainable Synthetic Processes

The principles of green chemistry advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Organocatalysis, by its nature, aligns with these principles by often utilizing non-toxic, metal-free catalysts that can operate under mild conditions. usm.edu

The use of this compound and related organocatalysts contributes to greener synthetic methods in several ways:

Atom Economy : Synthetic routes that incorporate most of the atoms from the reactants into the final product are considered highly atom-economical. The synthesis of β-lycorane using a pyrrolidine organocatalyst was achieved with a 78% atom economy, with water being the only byproduct. acs.org Similarly, methods for synthesizing pyrrolidine-3-carboxylic acid derivatives via Michael additions are designed to be concise and atom-economical. rsc.org

Reduced Waste : Catalytic processes, by definition, use sub-stoichiometric amounts of the catalyst, which reduces waste compared to reactions requiring stoichiometric reagents. Furthermore, the development of direct coupling methods, such as the direct synthesis of amides from carboxylic acids and amines mediated by reagents like N-methylpyrrolidine, generates only water as a byproduct, avoiding the toxic waste associated with many traditional coupling reagents. themjalab.com

Environmentally Benign Solvents : Research efforts are increasingly focused on performing organocatalytic reactions in environmentally friendly solvents like water. nih.govresearchgate.net Pyrrolidine-based catalysts have been successfully employed in aqueous media for reactions like the aldol addition, offering a greener alternative to organic solvents. nih.gov

Role as a Chiral Building Block for Complex Bioactive Molecules

Beyond its catalytic applications, this compound is a valuable chiral building block, or synthon, for the construction of more complex, biologically active molecules. nih.gov The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity. nih.gov

The synthesis of specific stereoisomers of 4-alkyl-pyrrolidine-3-carboxylic acids provides key intermediates for drug discovery. researchgate.net For example, these structures can serve as precursors for potent agonists of peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for type 2 diabetes. nih.gov They are also used in the synthesis of constrained amino acids and peptide mimics, which are important tools in medicinal chemistry. The ability to synthesize all four possible stereoisomers of 3-carboxy-4-isopropyl-pyrrolidine highlights the utility of this scaffold in creating diverse molecular structures for biological screening. researchgate.net Furthermore, the pyrrolidine-3-carboxylic acid framework is a component in the synthesis of precursors for important drugs like Ertapenem and Meropenem. mdpi.com

The strategic use of C(sp³)–H activation has enabled the synthesis of novel (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which are being investigated as antagonists for ionotropic glutamate (B1630785) receptors, demonstrating the continued importance of this chiral scaffold in developing new therapeutics. nih.gov

Structure Activity Relationship Sar Studies and Analogue Design

Rational Design of 4-Methylpyrrolidine-3-Carboxylic Acid Derivatives

The rational design of analogues based on the this compound scaffold is a methodical process aimed at optimizing interactions with a specific biological target. This process often begins with computational methods, such as molecular docking and pharmacophore modeling, to predict how derivatives might bind to a target protein. nih.gov The design strategy typically focuses on modifying key positions of the molecule: the pyrrolidine (B122466) nitrogen (N-1), the carboxylic acid at C-3, and the methyl group at C-4, as well as exploring substitutions at other positions on the pyrrolidine ring.

A crucial aspect of the rational design is the stereochemistry of the substituents. The non-planar, puckered nature of the pyrrolidine ring means that substituents can adopt different spatial orientations (e.g., cis or trans), which can dramatically affect biological activity. nih.gov For instance, in a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives developed as peroxisome proliferator-activated receptor (PPAR) agonists, the cis-configuration of the substituents at positions 3 and 4 was found to be preferable to the trans orientation for optimal activity. researchgate.net This highlights the importance of controlling the relative stereochemistry of the carboxylic acid and the 4-methyl group in any rational design campaign.

The design process also considers the introduction of various functional groups to probe for additional binding interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds. For example, N-acylation of the pyrrolidine nitrogen with different aromatic or heterocyclic moieties can explore new binding pockets in a target protein. Similarly, converting the carboxylic acid to an ester or amide can modulate properties like cell permeability and metabolic stability.

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are highly sensitive to the nature and position of substituents. Modifications are typically explored at the pyrrolidine nitrogen, the carbon backbone, and the carboxylic acid function to fine-tune the molecule's properties.

N-Substitution: The secondary amine of the pyrrolidine ring is a common site for modification. Introducing substituents on the nitrogen atom can significantly alter a compound's potency, selectivity, and pharmacokinetic profile. The choice of substituent can range from simple alkyl groups to more complex aryl, heteroaryl, or acyl groups. For example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the nature and position of substituents on the pyridine (B92270) ring, which is attached to the amide nitrogen, had a profound effect on their anti-inflammatory and analgesic activities. nih.gov

Modifications of the 4-Methyl Group: The methyl group at the 4-position itself can be altered. Replacing it with other alkyl groups (e.g., ethyl, isopropyl) or functional groups (e.g., hydroxyl, fluoro) can impact how the molecule fits into a binding pocket and can influence its metabolic stability. The stereochemistry of the 4-methyl group is also a critical determinant of activity. Studies on related pyrrolidine structures have shown that the orientation of a methyl group can be the deciding factor between agonism and antagonism at a given receptor. For example, the (3R)-methylpyrrolidine orientation in a series of antiestrogen (B12405530) benzopyran derivatives was found to be responsible for conferring pure estrogen receptor α (ERα) antagonism. nih.gov

The table below summarizes the general impact of substituent modifications on the biological activity of pyrrolidine-based compounds, which can be extrapolated to the this compound scaffold.

| Position of Modification | Type of Substituent | General Impact on Biological Activity | Reference |

| Pyrrolidine Nitrogen (N-1) | Acyl, Aryl, Heteroaryl | Can significantly alter potency and selectivity by exploring new binding pockets. | nih.gov |

| C-4 Position | Alkyl, Functional Groups | Influences binding affinity and metabolic stability. Stereochemistry is often critical for activity. | nih.govresearchgate.net |

| C-3 Position (Carboxylic Acid) | Esters, Amides | Modulates cell permeability, metabolic stability, and can alter binding interactions. | nih.gov |

| Other Ring Positions (C-2, C-5) | Alkyl, Aryl | Can introduce additional points of interaction or steric hindrance, affecting selectivity. | researchgate.net |

Evaluation of Pyrrolidine Ring Modifications and their Effects

Modifications to the pyrrolidine ring itself, beyond simple substitution, represent another avenue for optimizing lead compounds. These modifications can involve altering the ring size, introducing conformational constraints, or incorporating heteroatoms.

Ring Constraints: Introducing rigidity into the flexible pyrrolidine ring can lock the molecule into a specific, biologically active conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding. Strategies to constrain the ring include the formation of bicyclic systems. For example, fusing another ring to the pyrrolidine scaffold can fix the relative positions of the key pharmacophoric elements. While no specific examples for this compound are available, this is a common strategy in medicinal chemistry. researchgate.net

Stereochemistry and Puckering: The five-membered pyrrolidine ring is not flat but exists in various puckered conformations (envelope or twist). Substituents on the ring influence which conformation is preferred. For instance, an electron-withdrawing substituent at the 4-position can alter the ring pucker, thereby changing the spatial orientation of other substituents and affecting how the molecule interacts with its target. nih.gov The stereochemistry at the C-4 position is known to be critical for the activity of some pyrrolidine-based compounds. researchgate.net

The following table illustrates how modifications to the pyrrolidine ring can affect its properties, based on general principles observed in related heterocyclic compounds.

| Ring Modification | Description | Potential Effects | Reference |

| Conformational Constraint | Introduction of fused or bridged ring systems. | Increased potency and selectivity; reduced off-target effects. | researchgate.net |

| Altered Stereochemistry | Synthesis of different stereoisomers (cis/trans). | Can lead to dramatic changes in biological activity (e.g., agonist to antagonist). | nih.govresearchgate.net |

| Change in Ring Pucker | Influence of electron-withdrawing/donating groups. | Modifies the 3D shape of the molecule, affecting target binding. | nih.gov |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a key strategy in drug discovery where a functional group is replaced by another group with similar physical or chemical properties to improve the potency, selectivity, or pharmacokinetic profile of a lead compound. drughunter.com The carboxylic acid group of this compound is a prime candidate for such modification, as it is often associated with poor cell permeability and rapid metabolism. nih.govnih.gov

Common Bioisosteres for Carboxylic Acids: Several functional groups are well-established bioisosteres for carboxylic acids. These include tetrazoles, acylsulfonamides, and hydroxamic acids. The choice of bioisostere depends on the specific goals of the optimization process, such as matching the pKa, mimicking the hydrogen bonding pattern, or improving metabolic stability. drughunter.comcambridgemedchemconsulting.comnih.gov

Tetrazoles: 5-Substituted 1H-tetrazoles are one of the most common non-classical bioisosteres of carboxylic acids. They have a similar pKa (around 4.5-4.9) and can act as a hydrogen bond donor and acceptor. drughunter.com Replacing a carboxylic acid with a tetrazole has in some cases led to increased potency and improved oral bioavailability. drughunter.com For instance, the anti-hypertensive drug losartan (B1675146) features a tetrazole ring as a bioisostere for a carboxylic acid, which contributes to its enhanced activity. drughunter.com

Acylsulfonamides: N-acylsulfonamides are another important class of carboxylic acid bioisosteres. They are also acidic, though their pKa can be modulated by the substituents. This functional group can offer advantages such as increased metabolic stability and improved membrane permeability compared to the parent carboxylic acid. drughunter.comnih.gov The replacement of a carboxylic acid with an acylsulfonamide has been shown to be a successful strategy in the development of inhibitors for various enzymes. rsc.orgresearchgate.net

The table below compares the properties of carboxylic acid with its common bioisosteres.

| Functional Group | Approximate pKa | Key Features | Potential Advantages | Reference |

| Carboxylic Acid | 4-5 | Hydrogen bond donor/acceptor; often ionized at physiological pH. | Strong target interaction. | nih.gov |

| 1H-Tetrazole | 4.5-4.9 | Similar acidity to carboxylic acid; metabolically stable. | Improved metabolic stability and bioavailability. | drughunter.comcambridgemedchemconsulting.com |

| Acylsulfonamide | 4-5 (tunable) | Acidic; can form multiple hydrogen bonds. | Enhanced potency, improved permeability and metabolic stability. | drughunter.comnih.gov |

| Hydroxamic Acid | ~9 | Can chelate metal ions; hydrogen bond donor/acceptor. | Different binding modes; potential for improved potency. | rsc.org |

While specific examples of bioisosteric replacement for this compound are not extensively documented in publicly available literature, the principles derived from other drug discovery programs provide a clear roadmap for how such modifications could be applied to optimize its derivatives for various therapeutic targets.

Emerging Research Directions and Future Challenges for 4 Methylpyrrolidine 3 Carboxylic Acid

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, but the demand for more efficient and environmentally friendly methods continues to drive innovation. mdpi.commdpi.com Traditional multi-step syntheses are often being replaced by more streamlined and sustainable approaches.

Current and Emerging Synthetic Strategies: